Heteronoside
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMRWTBYEBGQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Classification, and Chemodiversity of Heteronosides
Systematic Nomenclatural Frameworks for Heteronoside Derivatives
This compound is a complex natural product with a systematic name that precisely describes its intricate structure. The naming conventions used are based on IUPAC (International Union of Pure and Applied Chemistry) standards for organic chemistry, particularly for glycosides and flavonoids. The full systematic name for this compound is quercetin-3-O-[3-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-rhamnopyranosyl]-(1→6)-β-D-galactopyranoside. vulcanchem.com An alternative IUPAC name provided in chemical databases is (2R,3R,4R,5S,6S)-2-(((2R,3R,4S,5R,6S)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-4-yl 4-hydroxy-3,5-dimethoxybenzoate. pharmaffiliates.com
The name can be deconstructed into its principal components, which clarifies the relationship between the different parts of the molecule.
Table 1: Systematic Nomenclature of this compound
| Component | Description | Chemical Moiety |
| Aglycone | The non-sugar, flavonoid core of the molecule. | Quercetin (B1663063) |
| Glycosidic Linkage | The point of attachment of the sugar chain to the aglycone. | Oxygen at position 3 of the Quercetin core (3-O). |
| Disaccharide Unit | A two-sugar chain linked to the aglycone. | α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside. |
| Acyl Group | An ester-linked aromatic group modifying the sugar unit. | 4-hydroxy-3,5-dimethoxybenzoyl group. |
| Acyl Linkage | The point of attachment of the acyl group to the disaccharide. | Position 3 of the rhamnose unit. |
This systematic framework allows for the unambiguous identification of this compound and provides a basis for naming its derivatives, which would vary based on changes in the aglycone, the sugar units, or the acyl group.
Structural Classification Systems within the this compound Family
This compound belongs to several well-defined classes of chemical compounds based on its structural features. This hierarchical classification is essential for understanding its biosynthetic origins and its relationship to other natural products. chemblink.cominvivochem.com
The primary classification for this compound is as a flavonoid, a large group of polyphenolic secondary metabolites found in plants. invivochem.commedchemexpress.com Within this group, it is further categorized based on the specific structure of its carbon skeleton.
Table 2: Structural Classification of this compound
| Classification Level | Class Name | Basis for Classification |
| Broad Class | Polyphenol | Contains multiple phenol (B47542) structural units. |
| Major Class | Flavonoid | Possesses a C6-C3-C6 backbone structure (two phenyl rings and a heterocyclic ring). invivochem.com |
| Sub-Class | Flavonol | A flavonoid with a ketone group at position 4 and a hydroxyl group at position 3 of the C ring. The aglycone is Quercetin. vulcanchem.com |
| Specific Type | Flavonol Glycoside | A flavonol attached to one or more sugar units. |
| Detailed Type | Acylated Flavonol Diglycoside | A flavonol glycoside containing two sugar units (disaccharide) and an attached acyl group. vulcanchem.com |
This classification places this compound within the broad and diverse family of flavonoids, which includes thousands of compounds that share a common biosynthetic pathway but exhibit immense structural variety. invivochem.com
Chemodiversity and Structural Variants of Heteronosides in Nature
This compound is primarily isolated from plants of the Leonurus genus, commonly known as motherwort, such as Leonurus japonicus and Leonurus heterophyllus. vulcanchem.commedchemexpress.comresearchgate.net The chemical investigation of this genus has revealed a rich diversity of related flavonoid glycosides, highlighting the chemodiversity that arises from a common structural template. researchgate.net
These structural variants differ in the nature of the aglycone (e.g., quercetin vs. kaempferol (B1673270) or isorhamnetin), the composition and linkage of the sugar moiety (e.g., rutinose vs. robinobioside), and the type and position of acylation. researchgate.net The study of these analogues provides insight into the enzymatic machinery of the plant and the subtle structural modifications that can arise. For example, other acylated flavonol glycosides have been identified in Leonurus, such as 2'''-syringylrutin. researchgate.net
Table 3: Structural Variants of Flavonol Glycosides in Leonurus and Related Genera
| Compound Name | Aglycone | Sugar Moiety | Acyl Group | Natural Source |
| This compound | Quercetin | α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside | 4-hydroxy-3,5-dimethoxybenzoyl | Leonurus spp. vulcanchem.com |
| Rutin (B1680289) | Quercetin | Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) | None | Leonurus spp., many others researchgate.net |
| Isorhamnetin-3-O-rutinoside | Isorhamnetin | Rutinose | None | Leonurus spp. researchgate.net |
| Tiliroside | Kaempferol | β-D-glucopyranoside | p-coumaroyl | Leonurus spp., Tilia spp. researchgate.net |
| 2'''-syringylrutin | Quercetin | Rutinose | Syringyl | Leonurus japonicus researchgate.net |
This chemodiversity illustrates how plants can generate a wide array of compounds from a few common building blocks, leading to a complex metabolome with diverse chemical properties.
Stereochemical Considerations and Conformational Analysis in this compound Structures
The biological function and chemical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure, a field of study known as stereochemistry. numberanalytics.comwikipedia.org This includes the fixed arrangement of atoms around chiral centers (configuration) and the dynamic spatial arrangements due to bond rotation (conformation). quimicaorganica.orgorgosolver.com
Stereochemical Configuration: this compound is a chiral molecule due to the presence of multiple stereocenters, primarily within its two sugar units, D-galactose and L-rhamnose. libretexts.org
The quercetin aglycone itself is a planar structure and is achiral when unsubstituted.
The sugar rings, however, contain multiple chiral carbons, each with a specific spatial arrangement (R/S configuration) that defines them as D- or L-sugars.
The connection between the sugars and the aglycone occurs at the anomeric carbon of each sugar, which is also a stereocenter. For this compound, the galactose has a β-linkage and the rhamnose has an α-linkage. vulcanchem.com
Table 4: Defined Chiral Centers in the Sugar Moieties of this compound
| Sugar Unit | Anomeric Configuration | Other Stereocenters |
| β-D-Galactopyranose | β (at C1) | C2, C3, C4, C5 |
| α-L-Rhamnopyranose | α (at C1) | C2, C3, C4, C5 |
The specific combination of these stereocenters results in a unique three-dimensional structure that cannot be superimposed on its mirror image (enantiomer). youtube.com
Conformational Analysis: Conformational analysis examines the different spatial arrangements a molecule can adopt through rotation around its single bonds. orgosolver.comlibretexts.org
Pyranose Rings: The six-membered galactopyranose and rhamnopyranose rings are not planar. They adopt low-energy puckered shapes, most commonly the "chair" conformation, which minimizes angle strain and torsional strain between substituents. youtube.com In the chair form, substituents can be oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Ester Linkage: Rotation around the C-O bond of the ester that connects the dimethoxybenzoyl group to the rhamnose ring further adds to the molecule's conformational flexibility.
The molecule's most stable conformation will be the one that minimizes unfavorable steric interactions between its bulky subgroups—the quercetin core, the two sugar rings, and the acyl group. quimicaorganica.org
Natural Occurrence and Isolation Methodologies of Heteronosides
Distribution Patterns of Heteronosides in Biological Systems
The primary and most well-documented natural sources of Heteronoside are plants belonging to the Leonurus genus, commonly known as motherwort. wikipedia.orgnih.govup.pt Specifically, it has been isolated from the aerial parts of Leonurus japonicus (also known as Chinese motherwort or Yi Mu Cao) and its synonym, Leonurus heterophyllus. wikipedia.orgresearchgate.netfrontiersin.org These plants have a long history of use in traditional medicine systems, particularly in Asia. researchgate.netup.pt
Within Leonurus heterophyllus, this compound is found alongside a variety of other secondary metabolites. During phytochemical studies, it has been isolated along with compounds such as syringic acid, leonurine, tiliroside, and ajugoside. researchgate.net A comprehensive analysis of Leonurus japonicus has identified over 280 compounds, including numerous flavonoids, alkaloids, and terpenoids, highlighting the complex chemical environment in which this compound exists. up.pt A comparative metabolic analysis showed that flavonoids are slightly more abundant in L. japonicus compared to the related species L. sibiricus. biorxiv.orgbiorxiv.org
Table 1: Research Findings on Plant-Derived this compound
| Plant Source | Part of Plant | Isolated Compounds Mentioned Alongside this compound | Reference |
| Leonurus heterophyllus | Aerial parts | Syringic acid, megastigmane, leonurine, tiliroside, ajugoside, 2,6-dimethyl-2E,7-octadiene-1,6-diol | researchgate.net |
| Leonurus japonicus | Aerial parts | Leonurusoides A-E, 2′′′-syringylrutin | up.ptresearchgate.net |
Current scientific literature has not reported the isolation of this compound from microbial sources. While microorganisms are known to perform glycosylation of flavonoids, producing various glycosides, the specific structure of this compound has not been identified as a microbial product. jmb.or.krscispace.com For instance, engineered Escherichia coli has been used to produce novel quercetin (B1663063) glycosides, such as quercetin 3-O-(6-deoxytalose), and other microorganisms like Streptomyces species can generate quercetin glucuronides. nih.govjmb.or.kr However, these processes have not yielded the specific acylated rhamnose-galactose structure of this compound. Research has shown that certain microbes, like Bifidobacterium animalis, can deglycosylate flavonoid glycosides, converting them into their aglycones, rather than synthesizing complex glycosides. scispace.comrsc.org
There is no evidence in the current body of research to suggest that this compound is produced by marine organisms. Marine environments, including seagrasses, algae, fungi, and bacteria, are a rich source of flavonoids, many of which are glycosylated and sometimes feature unusual substitutions like sulfates or halogens. researchgate.netup.ptencyclopedia.pubbiotrop.org For example, the marine bacterium Streptomyces sp. produces actinoflavoside, a flavonoid-like glycoside, and marine fungi can produce compounds like penimethavone A. encyclopedia.pubfrontiersin.org Marine flavonols are often 3-O-glycosides with sugars like glucose, galactose, and rhamnose, but the specific and complex structure of this compound has not been reported from these sources. up.pt
Beyond Leonurus species, no other significant natural sources of this compound have been documented. The biosynthesis of its core structure, the quercetin aglycone, is well-understood and follows the general phenylpropanoid pathway in plants. wikipedia.orgresearchgate.net This pathway begins with the amino acid phenylalanine, which is converted through several enzymatic steps to 4-coumaroyl-CoA. wikipedia.orgresearchgate.net This molecule then enters the flavonoid biosynthesis pathway, where it is combined with three molecules of malonyl-CoA to eventually form naringenin (B18129). wikipedia.org Subsequent hydroxylation and oxidation steps convert naringenin into dihydroquercetin and finally to quercetin. wikipedia.org
The specific biosynthetic steps that attach and modify the sugar chain to form this compound are more specialized. The process involves:
Glycosylation: The attachment of sugar moieties to the quercetin backbone is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer a sugar from a nucleotide sugar donor to the flavonoid. researchgate.net To form this compound, a galactose molecule is first attached to the 3-hydroxyl group of quercetin, followed by the attachment of a rhamnose molecule to the galactose.
Acylation: The final step is the attachment of the 4-hydroxy-3,5-dimethoxybenzoyl (syringyl) group to the rhamnose sugar. This is carried out by an acyltransferase, likely from the BAHD family, which is known to be involved in the biosynthesis of a wide range of plant secondary metabolites, including acylated flavonoids. frontiersin.org
Advanced Extraction and Fractionation Techniques for this compound Isolation
The isolation of this compound from plant material involves a multi-step process that begins with extraction from the plant matrix, followed by fractionation and purification to isolate the pure compound. wikipedia.org Modern techniques aim to improve the efficiency and yield of this process. frontiersin.org
Solvent extraction is the foundational step for obtaining this compound from Leonurus species. The initial isolation of this compound involved extracting the aerial parts of L. heterophyllus with 95% ethanol (B145695). researchgate.net The resulting crude extract was then partitioned with ethyl acetate (B1210297), and this compound was purified from this fraction using silica (B1680970) gel column chromatography with a chloroform-methanol solvent system. researchgate.net
Modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been optimized to enhance the recovery of flavonoids and other bioactive compounds from Leonurus plants. frontiersin.orgresearchgate.net These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, which facilitates the release of target compounds into the solvent, often leading to higher yields in shorter times compared to conventional methods. frontiersin.orgnih.govtandfonline.com
Optimization studies using Response Surface Methodology (RSM) have identified key parameters that maximize extraction efficiency.
Ultrasonic-Assisted Extraction (UAE): Research on the UAE of compounds from Leonurus japonicus identified optimal conditions for extracting multiple components, including flavonoids. The study determined the best parameters to be:
Extraction Time: 38.2 minutes
Extraction Temperature: 30.0 °C
Ethanol Concentration: 48.9%
Solid–Liquid Ratio: 30.0 mL/g
Ultrasonic Power: 500.0 W nih.gov
Another study focusing on polysaccharides from Leonurus residues using UAE with a deep eutectic-like solvent (DES) found optimal conditions to be a water content of 27%, an extraction temperature of 62 °C, and an extraction time of 48 minutes. ncsu.eduresearchgate.net
Table 2: Optimized Parameters for Advanced Extraction of Leonurus Compounds
| Extraction Method | Target Compound Class | Optimized Parameters | Source Plant | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Flavonoids, Alkaloids, Phenolic Acids | Time: 38.2 minTemp: 30.0 °CEthanol: 48.9%Ratio: 30 mL/gPower: 500 W | Leonurus japonicus | nih.gov |
| UAE with Deep Eutectic-like Solvent | Polysaccharides | Time: 48 minTemp: 62 °CWater Content: 27% | Leonurus Residue | ncsu.eduresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Flavonoids | Time: 11.12 minRatio: 34.02 mL/gPower: 1.27 W/g | Young Barley Leaves* | international-agrophysics.org |
*Note: Data for MAE is from a study on young barley leaves and serves as an illustrative example of flavonoid extraction optimization, as specific MAE optimization data for this compound from Leonurus was not available.
After the initial extraction, fractionation is required to separate this compound from the complex mixture. This is typically achieved using chromatographic techniques. The original isolation used column chromatography on silica gel with a gradient of chloroform (B151607) and methanol (B129727). researchgate.net Further purification might involve techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound at high purity.
Modern Assisted Extraction Techniques (e.g., Ultrasound-Assisted, Microwave-Assisted, Supercritical Fluid Extraction)
To enhance the efficiency of extracting compounds like this compound from plant matrices, modern techniques that offer advantages over conventional methods in terms of time, solvent consumption, and yield have been developed. anton-paar.commdpi.comphcogrev.com
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. mdpi.commdpi.com The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular components into the solvent. mdpi.comscielo.org.mx This process can significantly reduce extraction times and temperatures, which is beneficial for thermally sensitive compounds. mdpi.complos.org Key parameters that are optimized in UAE include ultrasonic power, temperature, extraction time, and solvent composition. plos.org For instance, studies on other plant materials have shown that adjusting these variables can maximize the yield of phenolic compounds. plos.org
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent. anton-paar.comsciopen.com The mechanism involves dipolar rotation and ionic conduction, which cause rapid heating of the intracellular water, leading to cell rupture and the release of target compounds. sciopen.com This method is known for its speed, efficiency, and reduced solvent usage compared to traditional techniques like Soxhlet extraction. anton-paar.comphcogrev.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, solvent type, and the properties of the sample matrix. sciopen.commdpi.com
Supercritical Fluid Extraction (SFE): SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. wikipedia.orgajgreenchem.com Above its critical temperature and pressure (31 °C and 74 bar for CO2), the fluid exhibits properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve materials like a liquid. wikipedia.orgajgreenchem.com The selectivity of SFE can be finely tuned by altering the pressure and temperature, enabling the targeted extraction of specific compounds. wikipedia.org Co-solvents like ethanol or methanol can be added to modify the polarity of the supercritical fluid, enhancing its ability to extract a wider range of compounds. wikipedia.org This technique is advantageous as it avoids the use of large volumes of organic solvents and the resulting extracts are free from solvent residues. ajgreenchem.comdsm-firmenich.com
Chromatographic Purification Strategies for Heteronosides
Following initial extraction, the crude extract containing this compound undergoes several chromatographic purification steps to isolate the compound in a pure form. vulcanchem.com
Low-Pressure and Medium-Pressure Column Chromatography
Initial fractionation of the crude extract is often performed using low-pressure or medium-pressure column chromatography. vulcanchem.comtandfonline.com Silica gel is a commonly used stationary phase for this purpose. tandfonline.com The extract is loaded onto the column and eluted with a solvent system of increasing polarity, such as a gradient of chloroform and methanol. tandfonline.com This process separates the components of the extract based on their affinity for the stationary phase, allowing for the collection of fractions enriched with this compound. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Preparative and Analytical Separation
For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable techniques. phenomenex.comopenaccessjournals.com
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid sample. phenomenex.com It utilizes a liquid mobile phase that is pumped through a column packed with a stationary phase. In the context of peptide purification, which shares some principles with flavonoid glycoside purification, reversed-phase HPLC is a powerful method. polypeptide.com This technique employs a hydrophobic stationary phase (e.g., C8 or C18) and an aqueous mobile phase containing an organic modifier. polypeptide.com
UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, higher resolution, and greater sensitivity. phenomenex.comamericanpharmaceuticalreview.com This is achieved by using columns with smaller particle sizes (typically less than 2 micrometers) and operating at much higher pressures. phenomenex.comnih.gov The increased efficiency of UHPLC allows for better separation of complex mixtures and the detection of compounds at lower concentrations. phenomenex.comnih.gov Both HPLC and UHPLC are crucial for the final polishing steps in the purification of complex molecules and for assessing the purity of the final product. polypeptide.comamericanpharmaceuticalreview.com
Table 1: Comparison of HPLC and UHPLC
| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High Performance Liquid Chromatography) |
|---|---|---|
| Operating Pressure | Moderate (up to 6000 psi) phenomenex.com | High (up to 15,000 psi) phenomenex.com |
| Stationary Phase Particle Size | 3–5 microns phenomenex.com | < 2 microns phenomenex.com |
| Analysis Time | Standard | Faster openaccessjournals.comamericanpharmaceuticalreview.com |
| Resolution | Standard | Higher phenomenex.comamericanpharmaceuticalreview.com |
| Sensitivity | Good | Enhanced phenomenex.com |
| Applications | Purity testing, quantification, preparative separation phenomenex.compolypeptide.com | Complex sample analysis, high-throughput screening phenomenex.comamericanpharmaceuticalreview.com |
Countercurrent Chromatography and Other Advanced Separation Methods
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. americanlaboratory.comunacademy.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. unacademy.com A stationary liquid phase is held in the column by centrifugal force, while a mobile liquid phase is pumped through it. unacademy.com High-Speed Countercurrent Chromatography (HSCCC) is a modern version of this technique that offers faster and more efficient separations. nih.gov CCC has been successfully applied to the isolation of various natural products, including flavonoid glycosides. wikipedia.org
Other advanced chromatographic methods that can be applied in the purification of complex natural products include various modes of chromatography such as ion exchange, hydrophobic interaction, and affinity chromatography, often used in sequence to achieve high purity. bestchrom.comekb.eg
Post-Isolation Processing and Purity Assessment of Heteronosides
After isolation through chromatographic methods, this compound is typically obtained as a yellow amorphous powder. tandfonline.com Post-isolation processing involves the removal of residual solvents, often through evaporation under reduced pressure, followed by drying. scielo.org.mx
The purity of the isolated this compound is a critical parameter that is assessed using various analytical techniques. biocrick.com A purity of greater than 97% or 98% is often reported for commercially available standards. biocrick.combio-equip.cn High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product. polypeptide.com The identity and structural integrity of the isolated compound are confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). vulcanchem.comtandfonline.com
Biosynthetic Pathways and Enzymology of Heteronosides
Precursor Identification and Metabolic Flux in Heteronoside Biosynthesis
The biosynthesis of this compound begins with precursors from primary metabolism. The carbon skeleton of the luteolin (B72000) aglycone is derived from two main pathways: the phenylpropanoid pathway and the malonate pathway.
Phenylpropanoid Pathway : This pathway provides the B-ring and the three-carbon bridge (C6-C3 unit) of the flavonoid skeleton. The starting precursor is the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a key intermediate.
Malonate Pathway : This pathway provides the A-ring (C6 unit). It involves the carboxylation of acetyl-CoA to form malonyl-CoA.
Chalcone (B49325) synthase, a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone backbone. Subsequent enzymatic steps involving isomerases, hydroxylases (cytochrome P450 monooxygenases), and desaturases convert the initial chalcone into the specific flavone (B191248), luteolin.
Metabolic flux refers to the rate of turnover of metabolites through a biosynthetic pathway. utah.edu In the context of this compound synthesis, the cell must regulate the flow of carbon from primary metabolism into the specialized flavonoid pathway. utah.edunih.gov Metabolic flux analysis (MFA) studies on plant cell cultures have shown that the availability of precursors like L-phenylalanine and malonyl-CoA is a critical control point. nih.govmdpi.com Enhancing the expression of key regulatory genes or pathway enzymes can redirect metabolic flux, increasing the production of specific flavonoids. creative-proteomics.com For instance, upregulating genes in the phenylpropanoid pathway can increase the pool of p-coumaroyl-CoA available for flavonoid synthesis. mdpi.com The flux through different branches of the flavonoid pathway determines the type and quantity of the final products. frontiersin.org
Table 1: Key Precursors and Intermediates in Luteolin Biosynthesis
| Precursor/Intermediate | Originating Pathway | Role in this compound Structure |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Ultimate precursor for the B-ring and C3 bridge |
| Acetyl-CoA | Glycolysis/Fatty Acid Metabolism | Precursor for Malonyl-CoA |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Direct precursor for the B-ring and C3 bridge |
| Malonyl-CoA | Malonate Pathway | Provides the three acetate (B1210297) units for the A-ring |
| Naringenin (B18129) Chalcone | Flavonoid Pathway | Initial C15 intermediate |
| Luteolin | Flavonoid Pathway | The aglycone core of this compound |
| UDP-Galactose | Sugar Nucleotide Metabolism | Donor for the first glycosylation step |
| UDP-Mannose | Sugar Nucleotide Metabolism | Donor for the second glycosylation step |
| 4-Hydroxy-3,5-dimethoxybenzoyl-CoA | Phenylpropanoid/Benzoate Pathway | Acyl group donor for modification |
Glycosyltransferase Enzymes Involved in this compound Assembly
Glycosylation, the attachment of sugar moieties, is a crucial step that enhances the solubility, stability, and biological activity of flavonoids. This process is catalyzed by a large family of enzymes called glycosyltransferases (GTs). frontiersin.org In plants, these are typically UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from a UDP-activated sugar donor to the flavonoid acceptor. maxapress.com
The assembly of the this compound glycoside chain is expected to be a sequential process involving at least two distinct UGTs.
First Glycosylation : A UGT transfers a galactose molecule from UDP-galactose to the 3-hydroxyl group of the luteolin aglycone.
Second Glycosylation : A second UGT transfers a mannose molecule from UDP-mannose to the 6-hydroxyl group of the newly attached galactose.
Plant UGTs are classified into families based on amino acid sequence similarity. maxapress.commdpi.com The majority of flavonoid-modifying UGTs belong to the GT1 family. mdpi.com These enzymes exhibit high specificity for both the sugar donor and the acceptor molecule. nih.govsigmaaldrich.com
The enzyme responsible for the first glycosylation step would likely be a flavonol 3-O-glycosyltransferase, which recognizes the 3-OH position of flavonoids like luteolin. The second enzyme would be a glycoside-glycosylating transferase, which recognizes a monosaccharide already attached to an aglycone as its acceptor substrate.
The substrate specificity is determined by the enzyme's active site architecture. glycopedia.eu Studies on various UGTs have shown that specific amino acid residues within the binding pocket are critical for recognizing the acceptor's shape and the type of sugar donor (e.g., UDP-glucose vs. UDP-galactose). glycopedia.eu
Table 2: Putative Glycosyltransferase (UGT) Activities in this compound Biosynthesis
| Putative Enzyme | Enzyme Family | Donor Substrate | Acceptor Substrate | Resulting Linkage |
|---|---|---|---|---|
| Luteolin 3-O-galactosyltransferase | GT1 (UGT) | UDP-Galactose | Luteolin | Luteolin-3-O-β-D-galactoside |
| Luteolin-3-O-galactoside 6''-O-mannosyltransferase | GT1 (UGT) | UDP-Mannose | Luteolin-3-O-β-D-galactoside | Luteolin-3-O-[β-D-mannosyl(1→6)]-β-D-galactoside |
A hallmark of enzymatic glycosylation is its precise control over the reaction's regiochemistry and stereochemistry, which is extremely challenging to achieve through chemical synthesis. mdpi.comwikipedia.org
Regioselectivity : This refers to the ability of the enzyme to attach the sugar to a specific hydroxyl group on the acceptor molecule. The UGT responsible for the first step must selectively target the 3-OH group of luteolin, even though other hydroxyl groups (at positions 5, 7, 3', and 4') are available. This is achieved by the precise orientation of the acceptor molecule within the enzyme's active site, exposing only the target hydroxyl group to the catalytic center. nih.gov Similarly, the second UGT specifically targets the 6-OH of the galactose moiety.
Stereoselectivity : This refers to the control over the anomeric configuration of the newly formed glycosidic bond (α or β). researchgate.net UGTs are typically inverting or retaining enzymes. frontiersin.org Most plant UGTs that use UDP-activated donors are inverting enzymes, meaning if the donor (e.g., UDP-α-D-galactose) has an α-linkage, the product will have a β-linkage. nih.gov This aligns with the β-D-galactopyranoside linkage found in this compound. The formation of the α-L-mannopyranosyl linkage would require a specific mannosyltransferase that dictates this stereochemical outcome.
Post-Glycosylation Modifications in this compound Biosynthesis
The final step in this compound biosynthesis is a post-glycosylation modification: the acylation of the sugar chain. Specifically, a 4-hydroxy-3,5-dimethoxybenzoyl group is attached to the mannose residue. This type of modification is common for complex plant natural products and can significantly impact their chemical properties and biological function.
This reaction is catalyzed by an acyltransferase, likely a member of the BAHD family of acyl-CoA-dependent transferases. These enzymes utilize an activated acyl donor, in this case, 4-hydroxy-3,5-dimethoxybenzoyl-CoA, and transfer the acyl group to a specific hydroxyl position on the sugar of a glycosylated acceptor molecule. The biosynthesis of the acyl donor itself would originate from the phenylpropanoid pathway.
Genetic and Molecular Biology Approaches for this compound Pathway Elucidation
Elucidating the specific genes and enzymes in the this compound pathway would rely on standard techniques in plant molecular biology and genetics. nih.govnih.gov Although specific research on this compound is limited, the general approach involves:
Transcriptome Analysis : By comparing the gene expression profiles of a this compound-producing plant (like Leonurus heterophyllus) researchgate.net under different conditions or in different tissues, researchers can identify candidate genes (UGTs, acyltransferases, etc.) that are co-expressed with this compound accumulation.
Gene Cloning and Heterologous Expression : Candidate genes are cloned and expressed in a heterologous host system, such as E. coli or yeast, which does not naturally produce these compounds. stanford.edu The recombinant enzymes are then purified and tested in vitro with the proposed substrates (e.g., luteolin and UDP-galactose) to confirm their specific function. mdpi.com
Gene Silencing/Knockout : Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to down-regulate or knock out a candidate gene in the native plant. emory.edu A resulting decrease or complete loss of this compound production would provide strong evidence for the gene's role in the pathway.
These molecular tools are essential for moving from a proposed pathway based on chemical structure to a genetically and biochemically validated pathway. stanford.edugmb.org.br
Engineered Biosynthesis and Chemoenzymatic Synthesis of Heteronosides
The production of complex natural products like this compound in their native plants is often low and variable. Metabolic engineering offers a promising alternative for sustainable and scalable production. rsc.orgnih.gov
Engineered Biosynthesis : This approach involves transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This would require the co-expression of a suite of genes:
Genes for the biosynthesis of the luteolin aglycone from a simple precursor like tyrosine.
The two specific UGTs required for sequential glycosylation.
Genes for the synthesis of the 4-hydroxy-3,5-dimethoxybenzoyl-CoA acyl donor.
The specific BAHD acyltransferase to attach the acyl group.
Genes for the production of the necessary UDP-sugar donors (UDP-galactose and UDP-mannose). mpg.de
Optimizing the metabolic flux and ensuring the proper function of plant enzymes (especially P450s) in a microbial host are significant challenges. rsc.orgnih.gov
Chemoenzymatic Synthesis : This hybrid approach combines chemical synthesis with enzymatic catalysis. mdpi.com For this compound, one could chemically synthesize the luteolin aglycone, which is often more straightforward than its biological production. Then, a cascade of purified recombinant enzymes (the two UGTs and the acyltransferase) could be used in a one-pot reaction to perform the glycosylation and acylation steps with high selectivity, avoiding the complex protection and deprotection steps of purely chemical methods. nih.gov
Synthetic Methodologies for Heteronosides and Analogs
Total Synthesis Strategies for Complex Heteronosides
The total synthesis of a molecule as complex as heteronoside has not yet been reported in the literature. However, established strategies for the synthesis of flavonoid glycosides provide a blueprint for how such a synthesis could be approached. A total synthesis would need to address three main challenges: the construction of the quercetin (B1663063) aglycone, the assembly of the acylated rhamnosyl-galactose disaccharide, and the stereocontrolled formation of the glycosidic linkages.
The synthesis of the quercetin core itself can be achieved through well-known methods like the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction, starting from simpler phenolic precursors. sioc-journal.cn The main challenge lies in the subsequent glycosylation steps. A plausible retrosynthetic analysis would disconnect this compound at the glycosidic bonds and the ester linkage.
A convergent strategy would involve the independent synthesis of three key building blocks:
A protected quercetin aglycone, with four of its five hydroxyl groups masked with appropriate protecting groups, leaving the 3-OH group available for glycosylation.
A protected disaccharide donor, specifically a 3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl donor. This donor would have a leaving group at the anomeric carbon of the galactose unit and protecting groups on the remaining hydroxyls.
The 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) moiety, which would be introduced via esterification.
The assembly of these fragments would require highly selective and high-yielding reactions. The synthesis of the disaccharide donor is particularly demanding, involving a stereoselective 1,6-glycosylation to link rhamnose to galactose, followed by regioselective acylation at the C3-hydroxyl of the rhamnose unit. Finally, the protected disaccharide would be coupled with the protected quercetin, followed by global deprotection to yield this compound. The development of such a total synthesis would be a significant achievement, enabling access to the natural product and a wide range of designed analogs. thieme.descripps.edustanford.eduethz.ch
Chemoenzymatic Synthesis Approaches to Heteronosides
Chemoenzymatic synthesis combines the efficiency and versatility of chemical reactions with the high selectivity of biocatalysts. nih.govmdpi.comrsc.orgnih.govuni-bayreuth.de This approach is particularly well-suited for the synthesis of complex natural products like this compound, as enzymes can catalyze specific transformations on multifunctional molecules without the need for extensive protecting group manipulations. researchgate.netmdpi.com
A potential chemoenzymatic route to this compound could start from a more readily available precursor, such as rutin (B1680289) (quercetin-3-O-rutinoside), or even quercetin itself. Key enzymatic steps could include:
Glycosylation: Glycosyltransferases (GTs) are enzymes that transfer sugar moieties from an activated donor (like a UDP-sugar) to an acceptor molecule with high regio- and stereoselectivity. eui.eunih.gov An engineered E. coli strain expressing specific GTs could be used to glycosylate quercetin, first with galactose at the 3-OH position, and then with rhamnose at the 6-OH of the galactose unit. For instance, a cascade system could be designed where rhamnose synthase first produces UDP-rhamnose, which is then used by a rhamnosyltransferase to glycosylate a quercetin-galactoside precursor. researchgate.net
Acylation: Lipases are widely used for the regioselective acylation of polyhydroxylated compounds, including flavonoid glycosides. A lipase (B570770), such as the immobilized lipase from Candida antarctica (often known as Novozym 435), could be used to selectively acylate the C3-hydroxyl of the rhamnose moiety with a suitable 4-hydroxy-3,5-dimethoxybenzoic acid derivative. nih.govnih.govacs.orgacs.org
This approach offers a greener and potentially more efficient alternative to purely chemical synthesis. The challenge lies in identifying or engineering enzymes with the precise substrate specificity and reactivity required for each step of the synthesis. nih.govcapes.gov.br
Glycosylation Reactions in this compound Synthesis
The formation of the glycosidic bonds is the most critical step in the synthesis of this compound. This requires precise control over both the position of the linkage (regioselectivity) and the orientation of the new bond at the anomeric center (stereoselectivity).
Achieving the correct stereochemistry—β for the galactose unit and α for the rhamnose unit—is paramount. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter used, the solvent, and the presence of participating groups on the sugar ring. acs.org
For the β-galactosidic linkage: The formation of a 1,2-trans-glycoside (like a β-glucoside or β-galactoside) is often achieved by using a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl or benzoyl group). This group forms a cyclic intermediate (an oxocarbenium ion stabilized by the adjacent ester) that blocks the α-face, directing the incoming nucleophile (the acceptor alcohol) to attack from the β-face. ptfarm.pl
For the α-rhamnosidic linkage: The synthesis of the 1,2-cis linkage of α-L-rhamnose is more challenging. L-Rhamnose is a "disarmed" sugar, meaning it is less reactive in glycosylation reactions. Strategies to favor the α-anomer often involve using non-participating protecting groups (like benzyl (B1604629) ethers) at C-2 and carefully choosing reaction conditions (e.g., using specific solvent systems or promoters) that favor the formation of the thermodynamically more stable axial (α) bond. acs.org
Modern methods, such as those employing nickel-catalyzed glycosylation or gold(I) complexes with glycosyl ortho-alkynylbenzoate donors, have shown great promise in controlling stereoselectivity, even for challenging linkages. acs.orgrsc.org
Given the multiple hydroxyl groups on both the quercetin aglycone and the sugar moieties, a carefully planned protecting group strategy is essential for any chemical synthesis of this compound. scholaris.ca
Aglycone Protection: To ensure glycosylation occurs exclusively at the 3-OH position of quercetin, the other four hydroxyl groups (at C5, C7, C3', and C4') must be protected. The 5-OH group is less reactive due to hydrogen bonding with the C4-carbonyl, but it still often requires protection. nih.gov Benzyl (Bn) ethers are commonly used as they are stable to a wide range of reaction conditions and can be removed under mild conditions by hydrogenolysis.
Sugar Protection: The hydroxyl groups on the galactose and rhamnose units must also be protected to prevent self-glycosylation and to direct the glycosylation to the desired positions. Acetyl (Ac) or benzoyl (Bz) esters are common choices. As mentioned, the choice of protecting group at C-2 is critical for stereocontrol. ptfarm.pl
Selective Deprotection: The synthetic sequence must allow for the selective deprotection of specific hydroxyl groups at various stages. For example, to form the 1→6 linkage between rhamnose and galactose, the 6-OH of a protected galactose acceptor must be selectively deprotected before coupling with a protected rhamnosyl donor. Similarly, the 3-OH of the rhamnose unit must be available for the final esterification step. This requires the use of orthogonal protecting groups—groups that can be removed under different conditions without affecting others. For instance, a silyl (B83357) ether protecting group could be used for a position that needs to be unmasked early, as it can be removed with fluoride (B91410) ions, leaving ester and ether protecting groups intact. researchgate.net
The final step in the synthesis would be a global deprotection to remove all remaining protecting groups and reveal the final this compound molecule. nih.gov
Semisynthetic Approaches to this compound Derivatives and Analogs
Semisynthesis uses a readily available natural product as a starting material for chemical or enzymatic modifications. wikipedia.org This approach is often more practical and economical than total synthesis for producing analogs of complex molecules. nih.gov
For this compound, a plausible semisynthetic strategy would start with the isolation of a structurally related and abundant flavonoid glycoside, such as rutin (quercetin-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside), which is commercially available. A synthetic sequence could involve:
Selective Protection: Protecting all hydroxyl groups except the one on the glucose C4' that needs to be epimerized to the galactose configuration.
Oxidation-Reduction: An oxidation of the C4'-OH of the glucose unit to a ketone, followed by a stereoselective reduction to introduce the axial hydroxyl group characteristic of galactose.
Selective Acylation: After manipulating the protecting groups to free the C3-OH of the rhamnose unit, a chemical or enzymatic acylation would be performed to introduce the 4-hydroxy-3,5-dimethoxybenzoyl group.
Deprotection: Removal of all protecting groups to yield the target analog.
This approach would allow for the synthesis of derivatives by introducing different acyl groups in the acylation step, providing valuable compounds for biological screening.
Diversification and Library Synthesis of this compound Analogs for Research
The creation of a library of this compound analogs is essential for understanding which structural features are critical for its biological activity. nih.gov By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationship (SAR). A diversification strategy could focus on several key areas:
Aglycone Modification: The quercetin scaffold could be replaced with other flavonoids (e.g., kaempferol (B1673270), luteolin) to assess the importance of the hydroxyl group pattern on the B-ring.
Sugar Variation: The galactose or rhamnose units could be replaced with other sugars (e.g., glucose, fucose, mannose) to determine the role of the carbohydrate portion in molecular recognition.
Acyl Group Modification: The 4-hydroxy-3,5-dimethoxybenzoyl group is a key feature. A library of analogs could be synthesized with different substituted benzoic acids to explore the influence of the ester side chain on activity.
Chemoenzymatic methods are particularly powerful for generating such libraries. nih.govnih.govacs.orgacs.org For example, a panel of lipases and various acyl donors could be used to create a range of esters on a common flavonoid glycoside core. Similarly, a set of glycosyltransferases could be used to attach different sugars to the quercetin aglycone. This combination of chemical and enzymatic tools provides a powerful platform for the rapid generation of diverse this compound analogs for biological evaluation. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Heteronosides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Heteronoside Structural Determination
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex natural products like heteronosides. jchps.comresearchgate.net It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comethz.ch
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed to piece together the structure of heteronosides.
1D NMR: The fundamental ¹H and ¹³C NMR spectra are the starting points for structural analysis. ipb.pt ¹H NMR provides information about the different types of protons and their relative numbers, while ¹³C NMR reveals the number and types of carbon atoms. jchps.comuga.edu
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netsdsu.edu It is instrumental in establishing proton-proton connectivity within individual sugar residues and the aglycone part of the this compound. emerypharma.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edumagritek.com This is particularly useful for identifying all the protons belonging to a single sugar unit, even if they are not directly coupled.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. sdsu.eduwikipedia.org It provides a direct link between the proton and carbon skeletons of the molecule, aiding in the assignment of carbon resonances. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to three bonds (and sometimes more). ipb.ptsdsu.eduprinceton.edu This long-range correlation is crucial for connecting different structural fragments, such as linking sugar units to each other and to the aglycone. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netprinceton.edu They are essential for determining the stereochemistry of the molecule, including the conformation of sugar rings and the spatial arrangement of different substituents. ethz.chmagritek.com
Table 1: Key 2D NMR Techniques for this compound Structural Elucidation
| Technique | Information Provided | Key Application for Heteronosides |
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishing proton connectivity within sugar rings and the aglycone. sdsu.edu |
| TOCSY | ¹H-¹H correlations within a spin system | Identifying all protons of a single monosaccharide unit. magritek.com |
| HSQC | ¹H-X (e.g., ¹³C, ¹⁵N) one-bond correlations | Assigning carbon signals directly attached to protons. sdsu.eduwikipedia.org |
| HMBC | ¹H-X long-range (2-4 bond) correlations | Connecting sugar units and linking the glycan chain to the aglycone. ipb.ptsdsu.edu |
| NOESY/ROESY | ¹H-¹H correlations through space (≤ 5 Å) | Determining stereochemistry, glycosidic linkages, and 3D conformation. slideshare.netmagritek.com |
Determining the specific linkages between sugar units and their anomeric configurations (α or β) is a critical aspect of this compound characterization. Advanced NMR pulse sequences have been developed to address this challenge. oxinst.comnih.gov For instance, long-range HMBC experiments can provide correlations across the glycosidic bond, helping to identify the linkage points. Furthermore, the magnitude of the J-coupling constant between the anomeric proton and the adjacent proton (³J(H1,H2)) is a key indicator of the anomeric configuration. NOESY/ROESY experiments are also vital in this context, as they can show spatial proximity between the anomeric proton of one sugar and a proton on the adjacent sugar, confirming the linkage and providing stereochemical information.
For heteronosides that are insoluble or exist in heterogeneous states, solid-state NMR (ssNMR) provides a powerful alternative to traditional solution-state NMR. rsc.orgnih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the signals in the solid state, leading to higher resolution spectra. nih.govcrystalpharmatech.com ssNMR can provide valuable information on the conformation and packing of heteronosides in their native solid form. crystalpharmatech.commdpi.com This is particularly relevant for understanding their biological function in environments such as cell membranes or as part of larger biological assemblies. frontiersin.org
Mass Spectrometry (MS) in this compound Structural Analysis
Mass spectrometry is an indispensable technique in the analysis of heteronosides, providing precise information on molecular weight and elemental composition. researchgate.nethuji.ac.il
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate mass of a this compound, often to within a few parts per million. labmanager.commeasurlabs.combioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental formula of the molecule, which is a fundamental piece of information for structural elucidation. researchgate.netmsesupplies.com
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique where ions are fragmented, and the resulting fragments are analyzed. wikipedia.orgnationalmaglab.orgmsaltd.co.uk This fragmentation provides a wealth of structural information. uab.eduresearchgate.net In the context of heteronosides, MS/MS is used to:
Sequence the Glycan Chain: By carefully analyzing the fragmentation pattern, the sequence of sugar units in the glycan chain can be determined. nih.gov
Identify the Aglycone: The mass of the aglycone can be determined from the fragments.
Determine Glycosylation Patterns: MS/MS can help to identify which hydroxyl groups on the aglycone are glycosylated. nih.govucdavis.educreative-biolabs.com The technique can also be used to determine the site of glycosylation on proteins. ludger.comcreative-proteomics.com
Characterize Branching: In the case of branched heteronosides, multi-stage fragmentation (MSⁿ) can be employed to elucidate the branching pattern. premierbiosoft.com
Ion Mobility Mass Spectrometry (IM-MS) for Conformation and Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful tool for the structural analysis of complex molecules, including natural glycosides. rsc.org This technique separates ions in the gas phase based on their size, shape, and charge, providing information about their three-dimensional structure. instruct-eric.org The collision cross-section (CCS), a measure of the ion's rotationally averaged surface area, is a key parameter derived from IM-MS experiments and offers insights into the molecule's conformation. mdpi.com
For heteronosides, IM-MS can be particularly valuable in distinguishing between different isomers and conformers that may be difficult to differentiate by mass spectrometry alone. mdpi.com The technique can reveal the conformational landscape of the molecule, identifying the different shapes it can adopt in the gas phase. nih.gov This information is crucial as the biological activity of a molecule is often linked to a specific three-dimensional conformation. By coupling IM-MS with computational modeling, it is possible to generate refined structural models of this compound, providing a more detailed picture of its spatial arrangement. instruct-eric.orgrsc.org
Key Parameters in IM-MS Analysis of this compound:
| Parameter | Description | Relevance to this compound Analysis |
| Drift Time | The time it takes for an ion to travel through the ion mobility cell. | Longer drift times can indicate a larger, more extended conformation of the this compound molecule. instruct-eric.org |
| Collision Cross-Section (CCS) | A measure of the ion's size and shape in the gas phase. mdpi.com | Provides a quantitative value for the conformational state of this compound, aiding in the differentiation of isomers and conformers. mdpi.com |
| Charge State Distribution | The distribution of different charge states of the this compound ion. | Can influence the observed drift times and CCS values, requiring careful interpretation of the data. |
| Conformational Population | The relative abundance of different conformers observed in the IM-MS experiment. | Offers insights into the flexibility and preferred shapes of the this compound molecule. nih.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Profiling
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures containing heteronosides. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used hyphenated techniques in natural product chemistry. intertek.com
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatography step separates the components of a mixture based on their interactions with a stationary phase, while the mass spectrometer provides mass and structural information for each separated component. intertek.com This allows for the identification and quantification of this compound in complex plant extracts.
GC-MS , on the other hand, is typically used for volatile and thermally stable compounds. For the analysis of heteronosides, a derivatization step is often necessary to increase their volatility. mdpi.com This involves chemically modifying the molecule, for example, by acetylation or silylation. While this adds a step to the analytical workflow, GC-MS can provide high-resolution separation and detailed mass spectral data.
Applications of Hyphenated Techniques in this compound Research:
| Technique | Application | Advantages |
| LC-MS | Profiling of heteronosides in plant extracts, identification of known and unknown related compounds, quantification of this compound content. | High sensitivity, suitable for non-volatile compounds, provides both separation and structural information. intertek.com |
| GC-MS | Analysis of the aglycone and sugar components of this compound after hydrolysis and derivatization. | High-resolution separation, detailed mass spectral libraries for compound identification. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. azooptics.comnanografi.com These techniques are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their natural vibrational modes, such as the stretching and bending of chemical bonds. nanografi.comtanta.edu.eg
Raman spectroscopy is a complementary technique that involves the inelastic scattering of light. azooptics.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides strong signals for nonpolar bonds and symmetric vibrations. This can be useful for characterizing the aromatic rings of the quercetin (B1663063) backbone and other nonpolar regions of the this compound molecule.
Characteristic IR Absorption Frequencies for this compound Functional Groups:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Carbonyl (C=O) | Stretching | 1700-1650 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Ethers, Alcohols) | Stretching | 1260-1000 |
Note: The exact positions of these bands can vary depending on the molecular environment and intermolecular interactions.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Heteronosides
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. researchgate.netnumberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed three-dimensional model of the molecule.
For a complex molecule like this compound, obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge. researchgate.net However, if successful, the technique can provide unambiguous information about the connectivity of the atoms, the bond lengths and angles, and the precise spatial orientation of all the constituent parts of the molecule, including the sugar moieties and the aglycone. This allows for the definitive determination of the absolute configuration of all chiral centers within the this compound structure. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformation
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study the chirality and conformation of molecules. warwick.ac.ukfiveable.me These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. warwick.ac.ukencyclopedia.pub
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ontosight.aileidenuniv.nl ORD curves can also be used to determine the absolute configuration of chiral molecules and to analyze their conformational properties. ontosight.aiscispace.com The combination of CD and ORD provides a comprehensive picture of the chiroptical properties of this compound. biologic.net
Computational Chemistry and Molecular Modeling for this compound Structure and Conformation
Computational chemistry and molecular modeling have become indispensable tools for the structural elucidation and conformational analysis of complex natural products like this compound. ucsd.eduresearchgate.net These methods use theoretical principles and computer simulations to calculate the structures, energies, and properties of molecules. researchgate.netwikipedia.org
By employing techniques such as molecular mechanics and quantum mechanics, it is possible to generate and evaluate a wide range of possible conformations for this compound. researchgate.netgoogle.com Energy minimization calculations can identify the most stable, low-energy conformations of the molecule. gmu.edumdpi.com These predicted structures can then be compared with experimental data from techniques like NMR, IM-MS, and X-ray crystallography to validate and refine the structural model. rsc.org
Furthermore, computational methods can be used to simulate the spectroscopic properties of this compound, such as its NMR, IR, and CD spectra. mdpi.com Comparing these simulated spectra with the experimentally measured spectra provides a powerful means of verifying the proposed structure and gaining deeper insights into the relationship between the molecule's structure and its spectroscopic signature. Molecular modeling also plays a crucial role in understanding how this compound might interact with biological targets by simulating docking and binding events. nih.govnih.gov
Common Computational Approaches for this compound Analysis:
| Computational Method | Application |
| Molecular Mechanics (MM) | Rapidly generating a large number of possible conformations and performing initial energy minimizations. researchgate.net |
| Quantum Mechanics (QM) | Performing more accurate energy calculations and optimizing the geometry of the most promising conformations. wikipedia.org |
| Density Functional Theory (DFT) | A popular QM method for calculating electronic structure and predicting spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound over time to explore its conformational flexibility and interactions with its environment. rsc.org |
| Docking Simulations | Predicting the binding mode and affinity of this compound to a biological target, such as an enzyme or receptor. nih.gov |
Structure Activity Relationship Sar Studies of Heteronosides
Systematic Modification of Aglycone Moieties and Their Biological Implications
The aglycone is the non-carbohydrate portion of a glycoside, and its structure is a primary determinant of the molecule's biological activity. Systematic modifications of this moiety are a cornerstone of SAR studies, often revealing critical insights into the compound's mechanism of action. The most fundamental modification is the comparison between the glycoside and its parent aglycone. Research indicates that the glycosidic residue can be essential for biological activity in some cases, while in others, it primarily serves to improve pharmacokinetic parameters. researchgate.net
Studies on flavonoid glycosides have shown that O-glycosylation can have divergent effects depending on the biological activity being assessed. For a wide range of properties—including antioxidant, anti-diabetic, anti-inflammatory, antibacterial, and antitumor activities—the aglycone form is often more potent than its glycoside counterpart. nih.govresearchgate.net Conversely, for other activities, such as anti-HIV, tyrosinase inhibition, and antiallergic effects, the presence of the sugar moiety (O-glycosylation) can enhance the biological benefit. nih.govresearchgate.net
A clear example of aglycone SAR comes from studies on benzoxazinones, allelopathic compounds found in certain grasses. nih.gov The natural compounds DIMBOA and DIBOA, along with their degradation products and synthetic analogues, were evaluated for phytotoxicity. nih.gov Research demonstrated that modifications to the aglycone structure significantly impacted activity. For instance, a degradation product, 2-aminophenoxazin-3-one (APO), which represents a substantial alteration of the original aglycone, exhibited high and stable phytotoxicity. nih.gov Furthermore, synthetic 2-deoxy derivatives, such as D-DIBOA and D-DIMBOA, also showed high inhibitory activity, highlighting them as potential leads for new natural herbicide models. nih.gov
| Compound | Aglycone Structural Feature | Observed Biological Implication |
|---|---|---|
| DIMBOA | Natural 2,4-dihydroxy-7-methoxy aglycone | Key compound in allelopathic phenomena |
| DIBOA | Natural 2,4-dihydroxy aglycone (lacks methoxy (B1213986) group) | Key compound in allelopathic phenomena |
| APO | Degradation product (aminophenoxazinone core) | High phytotoxicity and stability |
| D-DIMBOA | Synthetic 2-deoxy derivative (lacks 2-hydroxy group) | High inhibitory activity on species growth |
Glycan Chain Modifications and Their Impact on Biological Interactions
The composition of the glycan chain—including the type of monosaccharides, their quantity, and their sequential arrangement—is critical for bioactivity. The presence of a sugar can dramatically influence how a molecule interacts with biological systems. For instance, flavonoid glycosides often exhibit different in vivo activity compared to their aglycones, potentially due to altered pharmacokinetics, as the glycosides can maintain higher plasma levels and have longer residence times. nih.govresearchgate.net
| Effect of O-Glycosylation | Associated Biological Activities |
|---|---|
| Generally Reduces Activity | Antioxidant, Antidiabetes, Anti-inflammation, Antibacterial, Antifungal, Antitumor, Anticoagulant |
| Potentially Enhances Activity | Anti-HIV, Tyrosinase inhibition, Antirotavirus, Antistress, Antiobesity, Antiallergic |
The position and stereochemistry (e.g., α or β configuration) of the glycosidic linkages that connect sugar units to each other and to the aglycone are pivotal for defining the three-dimensional structure of the glycan chain and, consequently, its biological function. A study comparing the anti-inflammatory activity of two fungal polysaccharides in a colitis mouse model highlighted the critical role of these linkages. nih.gov
One polysaccharide, DIP, primarily composed of a 1,3-β-D-glucan backbone, demonstrated superior therapeutic effects compared to TFP, which has a linear 1,3-α-D-mannose backbone. nih.gov This finding underscores that even subtle differences in linkage configuration (β-glucan vs. α-mannan) can lead to distinct biological outcomes. nih.gov Furthermore, studies on glycosylated peptides have shown that the site of glycan attachment is crucial. When a complex N-glycan was attached to position 15 of glucagon-like peptide-1 (GLP-1), a region essential for its function, the peptide lost its biological activity. nih.gov This loss was attributed to the glycan sterically hindering the binding of the peptide to its receptor. nih.gov
| Polysaccharide | Primary Glycosidic Linkage and Backbone | Observed Anti-Inflammatory Activity in Colitis Model |
|---|---|---|
| DIP | 1,3-β-D-glucan backbone with 1,4-β and 1,6-β-D-Glcp branches | Superior therapeutic effect |
| TFP | Linear 1,3-α-D-mannose backbone with D-xylose and L-fucose side chains | Less effective than DIP |
Stereochemical Influence on Heteronoside Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a fundamental role in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.govlongdom.org The spatial arrangement of a molecule determines its properties, including its biological activity. longdom.org Consequently, different stereoisomers of a this compound can exhibit vastly different potencies and effects.
Systematic investigation into the relationship between stereoisomerism and bioactivity has revealed that a significant fraction—approximately 40%—of spatial isomer pairs demonstrate distinct biological activities. nih.gov It is a well-established principle that the desired biological effect of a chiral compound may reside predominantly in only one of its enantiomers. nih.gov This stereoselectivity arises from the specific interactions between the ligand (the this compound) and its binding site on a biological macromolecule. The precise 3D fit is often so specific that one stereoisomer can bind effectively while its mirror image cannot, leading to significant differences in their biological profiles.
Ligand-Receptor Interaction Modeling for Heteronosides
Understanding how a this compound binds to its biological target is key to explaining its activity and designing improved analogues. Ligand-receptor interaction modeling is a computational approach used to predict and analyze these binding events. nih.gov These models can provide insights into the conformation of the this compound when it is bound to its receptor and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
A combination of nuclear magnetic resonance (NMR) techniques and molecular modeling has been successfully used to investigate the bound conformations of competitive inhibitors with enzymes. nih.gov For example, transferred nuclear Overhauser effect (trNOE) experiments were used to study the conformations of maltoside heteroanalogues when bound to the enzyme glucoamylase. nih.gov The NMR data suggested that the enzyme binds the ligands in a specific conformation, which was then used as a starting point for docking into the enzyme's active site derived from an X-ray crystal structure. nih.gov Such models help elucidate the structural basis for affinity and selectivity. The complexity of these interactions is high, as receptor activity can be influenced by factors like constitutive activity (activity without a ligand) and varying receptor expression levels in different tissues, which makes accurate modeling challenging but essential. youtube.com
Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method that refines SAR studies by building mathematical models to describe the correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com The goal of a QSAR study is to develop a reliable model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent agents and prioritizing synthetic efforts. nih.gov
In a typical 3D-QSAR study, a series of derivatives is analyzed using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These methods calculate steric and electrostatic fields around the molecules and correlate these fields with their measured biological activity. nih.gov The resulting models are validated statistically to ensure their predictive power (e.g., using cross-validated q² and conventional r² values). mdpi.comnih.gov The output of these models can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a QSAR study on a series of antifungal agents might reveal that bulky, electronegative groups in a specific region are crucial for activity, providing clear guidance for the next round of drug design. mdpi.com
| Step | Description | Common Techniques/Metrics |
|---|---|---|
| 1. Data Set Preparation | A series of structurally related compounds with measured biological activities is selected. | IC₅₀, EC₅₀, or MIC values |
| 2. Molecular Modeling | 3D structures of all compounds are generated and aligned based on a common scaffold. | Energy minimization, conformational analysis |
| 3. Field Calculation | Steric and electrostatic fields are calculated for each molecule in the aligned set. | CoMFA, CoMSIA |
| 4. Statistical Analysis | A mathematical model is built to correlate the calculated fields with biological activity. | Partial Least Squares (PLS) |
| 5. Model Validation | The model's statistical significance and predictive ability are assessed. | q² (cross-validation), r² (non-cross-validation), r²pred (external test set) |
| 6. Interpretation & Prediction | Contour maps are generated to visualize favorable and unfavorable regions for modification. The model is used to predict the activity of new compounds. | StDev*Coeff contour maps |
Molecular Mechanisms of Action of Heteronosides
Interaction with Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Heteronosides exert their effects by physically interacting with and altering the function of various biomolecular targets within the body. These targets include enzymes, cell surface receptors, and nucleic acids.
One of the key mechanisms of action for certain heteronosides is the inhibition of angiotensin-converting enzyme (ACE). nephcure.orgmayoclinic.orgwikipedia.org ACE is a crucial enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. wikipedia.org It converts angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels and increases blood pressure. mayoclinic.orgwikipedia.org By inhibiting ACE, these heteronosides reduce the production of angiotensin II, leading to vasodilation (relaxation of blood vessels) and a decrease in blood pressure. wikipedia.orgclevelandclinic.org This mechanism is fundamental to the use of ACE inhibitors in managing hypertension and heart failure. nephcure.orgmayoclinic.orgwikipedia.org Furthermore, ACE is also responsible for the breakdown of bradykinin, a vasodilator. wikipedia.orgclevelandclinic.org Therefore, ACE inhibition leads to increased levels of bradykinin, further contributing to the blood pressure-lowering effect. wikipedia.orgclevelandclinic.org
Table 1: Effects of ACE Inhibition
| Effect | Description | References |
|---|---|---|
| Lowered Arteriolar Resistance | Reduces the resistance to blood flow in small arteries. | wikipedia.org |
| Increased Venous Capacity | Increases the volume of blood that veins can hold. | wikipedia.org |
| Decreased Cardiac Output | Reduces the amount of blood the heart pumps per minute. | wikipedia.org |
| Increased Natriuresis | Promotes the excretion of sodium in the urine. | wikipedia.org |
Heteronosides can also interact with specific cell surface receptors, such as the P2X7 receptor, to modulate cellular signaling. P2X7 receptors are ATP-gated ion channels found on various cells, including immune cells, and are key mediators of inflammation. nih.govnih.gov Activation of P2X7 receptors by ATP triggers an influx of calcium and sodium ions and an efflux of potassium ions, initiating a pro-inflammatory cascade. nih.gov Some heteronosides may act as antagonists to these receptors, blocking their activation and thereby dampening the inflammatory response. nih.gov The interaction with P2X7 receptors highlights a potential mechanism for the anti-inflammatory properties observed with certain heteronosides. nih.gov
The interaction of small molecules with nucleic acids (DNA and RNA) can significantly impact cellular processes like replication, transcription, and gene expression. nanoimagingservices.comthermofisher.com Molecules can bind to nucleic acids through various modes, including electrostatic interactions, groove binding, and intercalation. researchgate.net While direct evidence for heteronoside binding to nucleic acids is still an emerging area of research, the structural characteristics of some flavonoids, the class of compounds to which heteronosides belong, suggest the potential for such interactions. This binding could modulate the structure and function of nucleic acids, thereby influencing gene expression and cellular function.
Cellular Pathways Modulated by Heteronosides (e.g., Apoptosis, Inflammatory Pathways)
Heteronosides can influence fundamental cellular processes, including apoptosis (programmed cell death) and inflammatory pathways.
Apoptosis is a crucial process for removing damaged or infected cells. frontiersin.org Intracellular pathogens have been shown to modulate nearly all steps of the host cell's apoptotic cascade to ensure their survival. nih.gov Some compounds can induce apoptosis in cancer cells, making it a key target for anti-cancer therapies. chemfaces.com For example, Quercitrin, a related flavonoid, has been shown to have apoptotic effects on non-small cell lung cancer cells. chemfaces.com This is often achieved by modulating the activity of caspases, a family of proteases central to the execution of apoptosis. nih.gov
In terms of inflammation, heteronosides can modulate pathways such as the NF-κB signaling pathway. chemfaces.comvietnamjournal.ru NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. vietnamjournal.rufrontiersin.org By inhibiting the NF-κB pathway, certain compounds can suppress the production of these inflammatory mediators, thereby exerting anti-inflammatory effects. chemfaces.com
Molecular Signaling Cascades Affected by Heteronosides (e.g., MAPK Signaling)
Heteronosides can interfere with intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. medchemexpress.euchemfaces.cn The MAPK pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus, influencing processes like cell growth, proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov The MAPK cascade consists of several tiers of protein kinases that sequentially phosphorylate and activate one another. nih.gov
There are several distinct MAPK pathways, including the ERK1/2, JNK, and p38 MAPK pathways, which can have both synergistic and antagonistic interactions. For instance, the ERK pathway is often associated with cell proliferation, while the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. Some flavonoids have been shown to modulate MAPK signaling, which could contribute to their observed biological activities. medchemexpress.eu
Transcriptomic and Proteomic Analysis of this compound Effects at a Systems Level
To gain a comprehensive understanding of the effects of heteronosides, researchers are increasingly turning to systems-level analyses like transcriptomics and proteomics.
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions. wikipedia.orgillumina.com This technology allows for a broad view of how gene expression is altered in response to a compound like a this compound. wikipedia.org By analyzing changes in the transcriptome, scientists can identify the genes and genetic pathways that are affected, providing insights into the compound's mechanism of action. frontiersin.orgnih.govfrontiersin.org
Proteomics is the large-scale study of proteins, particularly their structures and functions. mdpi.com Proteomic analysis can reveal changes in the abundance and modification of proteins within a cell or tissue following treatment with a this compound. nih.govfrontiersin.org This information is crucial because proteins are the primary functional molecules in the cell. By identifying the proteins that are differentially expressed or modified, researchers can pinpoint the cellular processes that are being modulated. nih.govembopress.org
Together, transcriptomic and proteomic analyses provide a powerful approach to elucidate the complex molecular mechanisms of heteronosides, moving beyond a single target to a systems-wide understanding of their biological effects. frontiersin.org
Analytical Methodologies for Heteronoside Quantification and Detection
Advanced Chromatographic Methods for Heteronoside Analysis
Chromatography, a cornerstone of separation science, provides powerful tools for the analysis of complex mixtures containing heteronosides. researchgate.net These methods separate individual components based on their differential distribution between a stationary phase and a mobile phase. ijsrtjournal.com
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of heteronosides. researchgate.netijsrtjournal.com These methods offer high resolution, speed, and sensitivity for separating, identifying, and quantifying components within complex mixtures. ijsrtjournal.com UHPLC, utilizing columns with sub-2 µm particles, provides even higher resolution and faster analysis times compared to conventional HPLC. nih.gov
A variety of detectors can be coupled with HPLC and UHPLC systems to detect heteronosides:
UV-Vis and Diode Array Detectors (DAD): These are the most common detectors used in HPLC. chromatographyonline.comhitachi-hightech.com They measure the absorbance of ultraviolet or visible light by the analytes. chromatographyonline.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, can acquire a full UV-Vis spectrum of the eluting compounds, which aids in their identification and purity assessment. chromatographyonline.comhitachi-hightech.compan.olsztyn.plmeasurlabs.com For a compound to be detected, it must contain a chromophore, a part of the molecule that absorbs light. chromatographyonline.comthermofisher.com
Fluorescence Detectors (FLD): For heteronosides that are naturally fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers significantly higher sensitivity (10 to 1,000 times more than UV detectors) and selectivity. thermofisher.com This detector works by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. thermofisher.com
| Detector Type | Principle | Advantages | Common Applications for this compound Analysis |
| UV-Vis/DAD | Measures the absorption of UV-visible light by the analyte. chromatographyonline.commeasurlabs.com | Robust, versatile, provides spectral information for identification (DAD). chromatographyonline.compan.olsztyn.pl | Quantifying heteronosides with chromophores, purity analysis. pan.olsztyn.plmeasurlabs.com |
| Fluorescence (FLD) | Excites the analyte with light of a specific wavelength and measures the emitted fluorescence at a longer wavelength. thermofisher.com | High sensitivity and selectivity. thermofisher.com | Analysis of fluorescent heteronosides or their fluorescent derivatives at trace levels. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.comthermofisher.com Since most heteronosides are non-volatile due to their polar nature and high molecular weight, they require a chemical modification process called derivatization to increase their volatility before GC-MS analysis. alwsci.comjfda-online.comsigmaaldrich.com
Derivatization involves replacing active hydrogens in polar functional groups (like -OH, -NH2) with nonpolar groups. sigmaaldrich.com Common derivatization techniques include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form more volatile trimethylsilyl (B98337) (TMS) derivatives. jfda-online.com
Acylation: This involves the introduction of an acyl group. jfda-online.com
Alkylation: This involves the addition of an alkyl group. researchgate.net
Once derivatized, the volatile this compound derivatives are separated by the gas chromatograph and subsequently detected and identified by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns. fao.org
Capillary Electrophoresis (CE) for this compound Separation
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that offers high efficiency, rapid analysis times, and requires only minute sample volumes. wikipedia.orgdiva-portal.org Separation in CE is based on the differential migration of charged analytes in an electrolyte solution under the influence of an electric field. wikipedia.orglibretexts.org The migration rate depends on the analyte's charge, size, and the electroosmotic flow within the capillary. diva-portal.orglibretexts.org
Different modes of CE can be employed for this compound analysis:
Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation is based on differences in the electrophoretic mobility of the analytes. libretexts.orglongdom.org
Capillary Gel Electrophoresis (CGE): This mode uses a gel matrix within the capillary to separate molecules based on their size, similar to traditional gel electrophoresis. libretexts.orglongdom.org
CE is particularly useful for separating charged heteronosides and can be used to assess the heterogeneity of these compounds. nih.gov
Hyphenated Techniques (e.g., LC-MS, CE-MS, LC-NMR) for Comprehensive this compound Profiling
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and structural identification in a single analysis. ijsrtjournal.comnih.gov This approach has revolutionized the analysis of complex natural product extracts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used hyphenated technique that couples the separation power of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. ijsrtjournal.comresearchgate.net LC-MS allows for the determination of the molecular weight and structural information of the separated heteronosides. researchgate.net Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through fragmentation analysis. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the identification capabilities of mass spectrometry. chromatographytoday.com It is particularly advantageous for the analysis of small quantities of charged heteronosides.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with Nuclear Magnetic Resonance spectroscopy, providing detailed structural information of the separated compounds. ijsrtjournal.comnih.gov While less sensitive than LC-MS, LC-NMR is a powerful tool for the unambiguous structure elucidation of novel heteronosides. nih.govresearchgate.net
| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |
| LC-MS | Chromatographic separation based on polarity. ijsrtjournal.com | Mass-to-charge ratio and fragmentation patterns. researchgate.net | High sensitivity, molecular weight information, structural elucidation (with MS/MS). nih.govresearchgate.net |
| CE-MS | Electrophoretic separation based on charge and size. wikipedia.org | Mass-to-charge ratio. chromatographytoday.com | High separation efficiency for charged analytes, requires small sample volume. diva-portal.orgchromatographytoday.com |
| LC-NMR | Chromatographic separation based on polarity. ijsrtjournal.com | Nuclear magnetic resonance spectra. nih.gov | Unambiguous structural elucidation of unknown compounds. nih.govresearchgate.net |
Spectrophotometric and Spectrofluorometric Assays for this compound Detection and Quantification
Spectrophotometric and spectrofluorometric assays are often used for the rapid quantification of total this compound content or for specific heteronosides that undergo a color-producing or fluorescence-generating reaction.
Spectrophotometric Assays: These methods are based on measuring the absorption of light by a colored product formed from a reaction involving the this compound. nih.gov For example, an assay could be developed where the this compound reacts with a specific reagent to produce a chromophore that can be quantified at a specific wavelength. nih.gov
Spectrofluorometric Assays: These assays are more sensitive than spectrophotometric methods and are based on the measurement of fluorescence. scielo.org.mx The this compound itself may be fluorescent, or it can be reacted to produce a fluorescent product. nih.govscielo.org.mx
These assays are generally less specific than chromatographic methods but can be useful for high-throughput screening or for routine quality control where the composition of the sample is well-known. nih.gov
Immunochemical and Biosensor-Based Methodologies for this compound Analysis
Immunochemical and biosensor-based methods offer high specificity and sensitivity for the detection of specific heteronosides.
Immunochemical Methods: These methods, such as enzyme-linked immunosorbent assays (ELISA), utilize the highly specific binding between an antibody and a target antigen (the this compound). nih.gov The development of antibodies specific to a particular this compound is a prerequisite for this approach.
Biosensors: Biosensors are analytical devices that combine a biological recognition element (like an antibody, enzyme, or DNA) with a transducer to convert the biological recognition event into a measurable signal. frontiersin.orgfrontiersin.org
Immunosensors are a type of biosensor that uses antibodies as the recognition element. nih.govnih.gov The binding of the this compound to the immobilized antibody on the sensor surface generates a signal (e.g., electrochemical, optical). frontiersin.orgnih.gov
Electrochemical biosensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the analyte and the biorecognition layer. frontiersin.orgfrontiersin.org
Optical biosensors detect changes in light properties (e.g., absorbance, fluorescence, surface plasmon resonance) upon analyte binding. frontiersin.orgfrontiersin.org
These methods are particularly promising for rapid, on-site analysis and for the detection of heteronosides at very low concentrations. frontiersin.org
Predictive Analytical Methodologies and Data Science in this compound Research
The integration of predictive analytical methodologies and data science is revolutionizing the study of natural compounds, including the saponin (B1150181) glycoside this compound. These computational approaches leverage statistical algorithms and machine learning to analyze complex datasets, enabling researchers to forecast the bioactivity, physicochemical properties, and pharmacokinetic profiles of chemical compounds from their structural data. cas.orgijrpas.com This shift towards in silico analysis accelerates the research and discovery process, reduces reliance on costly and time-consuming laboratory screening, and provides deeper insights into structure-activity relationships. researchgate.netiapchem.org
Predictive analytics in this context involves creating models that can anticipate future outcomes based on historical data. plos.org For this compound, this means using existing data on its structure and the known properties of similar saponins (B1172615) or glycosides to predict its potential therapeutic applications and behavior in biological systems. Data science provides the framework for this, encompassing data collection, cleaning, modeling, and interpretation to extract meaningful knowledge from complex and large datasets. ijrpas.comfrontiersin.org
The Role of Predictive Modeling
Predictive modeling is a cornerstone of this computational approach. Quantitative Structure-Activity Relationship (QSAR) is a prominent modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR):
In this compound research, QSAR models can be developed to predict a range of biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. The process begins by compiling a dataset of compounds structurally related to this compound with known experimental activity values (e.g., IC₅₀). mdpi.comnih.gov Molecular descriptors—numerical values that characterize the topological, electronic, or steric properties of the molecules—are then calculated. Using statistical methods like Multiple Linear Regression (MLR), a model is built that links these descriptors to the observed activity. mdpi.com
For instance, a 2D-QSAR model for flavonoid glycosides, which share structural motifs with saponin glycosides, demonstrated a high correlation (R² > 0.9) between specific molecular descriptors and α-glucosidase inhibitory activity. mdpi.com Such a model, once validated, could be used to predict the potential enzymatic inhibitory activity of this compound and its synthetic derivatives, guiding the prioritization of compounds for synthesis and experimental testing. mdpi.com
The robustness and predictive power of a QSAR model are evaluated using various statistical metrics, as shown in the table below, based on models developed for flavonoids. mdpi.comnih.gov
Table 1: Representative Statistical Metrics for QSAR Model Validation
| Parameter | Description | Value Example (2D-QSAR) | Value Example (3D-QSAR) |
|---|---|---|---|
| R² | Coefficient of determination; indicates the goodness of fit. | 0.927 | 0.934 |
| Q²_LOO | Leave-one-out cross-validation R²; measures predictive ability. | 0.886 | 0.899 |
| R²_adj | Adjusted R²; R² adjusted for the number of predictors. | 0.905 | 0.913 |
| F-test | Fisher's test value; indicates the statistical significance of the model. | 14.18 | - |
This table presents example validation metrics for QSAR models developed for dietary flavonoids, illustrating the statistical rigor required. Similar models can be applied to this compound research. Data sourced from mdpi.commdpi.com.
Data Science and Machine Learning Applications
Data science encompasses a broader set of techniques beyond predictive modeling, including advanced machine learning and deep learning algorithms. These methods can handle vast and heterogeneous datasets, identifying complex, non-linear patterns that simpler models might miss. ijrpas.comfrontiersin.org
Bioactivity and Target Prediction: Machine learning classifiers can be trained on large databases of natural products with known bioactivities. plos.org By representing this compound's structure as a set of molecular fingerprints or descriptors, these models can predict its probability of exhibiting certain activities (e.g., antibacterial, antifungal) or interacting with specific protein targets. acs.orgbiorxiv.org For example, a machine learning approach using features from known biosynthetic gene clusters achieved up to 80% accuracy in predicting the antibiotic activity of natural products. acs.org Deep learning models, such as deep neural networks, can further enhance predictions by automatically learning relevant features from molecular structures. cas.orgfrontiersin.org
ADMET Profile Prediction: A significant challenge in drug discovery is the high failure rate of candidates due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. iapchem.orgnih.gov Data science offers powerful in silico tools to predict these properties early in the research process. biorxiv.orgjapsonline.com Machine learning models trained on experimental ADMET data for diverse compounds can predict the pharmacokinetic and toxicity profiles of new molecules like this compound. nih.govmdpi.com Online servers and software use these models to provide predictions for properties like blood-brain barrier permeability, gastrointestinal absorption, and potential toxicity. nih.govmdpi.comresearchgate.net
Table 2: Example of an In Silico ADMET Prediction for a Saponin-like Compound
| Property | Prediction | Interpretation |
|---|---|---|
| GI Absorption | Low | Poor absorption from the gut is predicted. |
| BBB Permeant | No | The compound is not expected to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit a key drug-metabolizing enzyme. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | Yes | Potential for liver toxicity is predicted. |
This interactive table provides a hypothetical ADMET profile for a compound like this compound, based on predictions typically generated by in silico tools for saponins. nih.govjapsonline.commdpi.com
By integrating these predictive methodologies, researchers can build a comprehensive computational profile of this compound. This in silico assessment allows for the rational design of experiments, prioritization of research directions, and acceleration of the discovery pipeline, ultimately enabling a more efficient and informed investigation into the therapeutic potential of this complex natural compound. ijrpas.comiapchem.org
Future Directions and Research Frontiers in Heteronoside Chemistry and Biology
Emerging Technologies for Heteronoside Discovery and Characterization
The traditional process of natural product discovery has often been hampered by the high rate of rediscovery of known compounds. rsc.org However, a renaissance in this field is being driven by emerging technologies that enable faster and more efficient identification and characterization of novel molecules like heteronosides. oup.com The future of this compound discovery lies in the synergy between sophisticated analytical techniques and genomics-based strategies. nih.gov
Genomics and metagenomics have revealed that the biosynthetic potential of microorganisms is far greater than what is observed under standard laboratory culture conditions. oup.comnih.gov By sequencing the genomes of plants, bacteria, and fungi, researchers can identify biosynthetic gene clusters (BGCs) that are predicted to produce secondary metabolites, including complex heterosides. rsc.org These "bottom-up" approaches, which start from the gene cluster to find the corresponding molecule, are powerful alternatives to traditional "top-down" screening methods. nih.gov
Advances in analytical instrumentation are crucial for this process. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques allows for the rapid profiling of metabolites in complex natural extracts. mdpi.com This facilitates dereplication—the early identification of known compounds—allowing researchers to focus on novel chemical entities. mdpi.com Technologies such as tandem mass spectrometry (MS/MS) and trapped ion mobility spectrometry (TIMS) increase the speed, sensitivity, and specificity of metabolite measurement, which is essential for characterizing the intricate structures of heteronosides. drugtargetreview.com
| Technology | Application in this compound Research | Source |
| Genomics/Metagenomics | Identification of novel biosynthetic gene clusters (BGCs) for heteroside production from cultured and uncultivated organisms. | rsc.orgoup.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Rapid chemical profiling and dereplication of complex extracts to quickly identify new this compound structures. | mdpi.comdrugtargetreview.com |
| Transcriptomics/Metabolomics | Linking genes to molecules, predicting structures, and rapidly detecting promising heteronosides. | oup.com |
| Heterologous Expression | Activating "silent" BGCs in easily culturable host organisms to produce previously undetected heteronosides. | rsc.orgnih.gov |
| Pico-droplet-based Screening | High-throughput screening of environmental DNA (eDNA) for novel bioactive compounds. | rsc.org |
Applications of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product research by providing powerful new tools for data analysis and prediction. cas.org These computational approaches are particularly well-suited to address the complexity of this compound chemistry and biology. nih.gov The goal is to create AI technologies that can understand, model, and reason about complex problems in the real world. cam.ac.uk
One of the primary applications of AI in this field is the prediction of biological activity and molecular targets for newly discovered heteronosides. cas.orgtandfonline.com ML algorithms can be trained on large datasets of known compounds and their activities to identify potential therapeutic uses for novel structures, accelerating the drug discovery pipeline. nih.gov For instance, AI can analyze the vast chemical space of natural products to find candidates with specific properties, such as anti-inflammatory or anticancer effects. cas.org
| AI/ML Application | Description | Source |
| Bioactivity Prediction | Using ML models to predict the therapeutic properties (e.g., antiviral, anticancer) of heteronosides based on their chemical structure. | cas.org |
| Target Identification | Predicting the protein targets of heteronosides, a crucial step when the compound is discovered without a known mechanism of action. | cas.orgtandfonline.com |
| Structure Elucidation | Analyzing mass spectrometry and other spectral data to help determine the chemical structures of novel heteronosides. | drugtargetreview.com |
| Genomic Data Analysis | Identifying and categorizing novel biosynthetic gene clusters (BGCs) associated with heteroside production. | tandfonline.com |
| Systems Biology Integration | Modeling complex molecular interactions and predicting pharmacokinetic and pharmacodynamic properties of drug candidates. | nih.gov |
Sustainable Sourcing and Production of Heteronosides
The long-term viability of this compound-based therapeutics depends on the ability to source and produce these compounds sustainably. Traditional harvesting of host organisms, whether plants or marine invertebrates, can lead to over-exploitation and ecosystem damage. globalsalmoninitiative.orgmdpi.com Consequently, a major focus of future research is the development of sustainable and environmentally friendly production methods.
One key strategy is the adoption of certified and responsible wild harvesting practices, such as those governed by organizations like the Marine Stewardship Council (MSC), to prevent overfishing and protect biodiversity. globalsalmoninitiative.orgcovalo.com Another approach involves the valorization of by-products from other industries, such as using fish skins and scales from the fishing industry, which would otherwise be waste, as a source of marine compounds. mdpi.comcovalo.com
However, the most promising and scalable future for this compound production lies in biotechnology. nih.gov Advances in synthetic biology and metabolic engineering are enabling the transfer of biosynthetic pathways from their native organisms into microbial "cell factories" like Escherichia coli or yeast. acs.orgnih.gov This process, known as heterologous expression, allows for the large-scale, controlled fermentation of heteronosides, completely decoupling production from the harvesting of wild resources. nih.govacs.org This approach not only ensures a stable supply but also offers the opportunity to engineer the pathways to create novel analogs of natural heterosides with improved properties. engineering.org.cn
| Production Strategy | Description | Advantages | Source |
| Certified Wild Harvesting | Sourcing from fisheries and forests certified for sustainable practices to minimize environmental impact. | Protects ecosystems and biodiversity. | globalsalmoninitiative.orgcovalo.com |
| By-product Valorization | Utilizing waste streams from industries like fishing and agriculture as a raw material source. | Reduces waste, promotes circular economy. | mdpi.com |
| Aquaculture/Cultivation | Farming marine organisms or cultivating plants in controlled environments like bioreactors or farms. | Reduces pressure on wild populations, ensures consistent supply. | covalo.com |
| Biotechnological Production (Heterologous Expression) | Engineering microorganisms (e.g., E. coli, yeast) to produce specific heterosides through fermentation. | Highly scalable, sustainable, consistent quality, potential for novel compound generation. | nih.govacs.orgresearchgate.net |
Exploration of Novel Biological Activities and Targets of Heteronosides
While some heteronosides are known for specific biological activities, such as the anti-inflammatory and skin-barrier-enhancing properties of compounds from Centella asiatica, the full therapeutic potential of this chemical class remains largely unexplored. cosmeticsdesign-europe.comulprospector.com Future research will focus on screening heteronosides against a wider array of biological targets to uncover novel medicinal applications. tandfonline.com Natural products are a proven source of drugs in areas like cancer, infectious diseases, and immunosuppression, suggesting that heteronosides may hold promise for these and other unmet medical needs. scirp.org
A key opportunity lies in identifying the specific molecular targets of bioactive heterosides. tandfonline.com For example, some natural compounds, including certain polyphenols and heterosides, are known to interact with complex signaling pathways involved in cellular defense and homeostasis, such as the Nrf2-Keap1-ARE pathway, which regulates antioxidant responses. mdpi.com Exploring how different heteronosides modulate such pathways could lead to new treatments for diseases driven by oxidative stress and inflammation.
The development of novel bioassays and high-throughput screening platforms will be essential for this exploration. scirp.org Furthermore, the structural diversity of heterosides makes them ideal scaffolds for the development of new drugs. engineering.org.cn By understanding their structure-activity relationships, chemists can create semi-synthetic derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov
| Heteroside/Natural Product Class | Known/Potential Biological Activities | Potential Molecular Targets | Source |
| Madecassoside & Asiaticoside | Anti-inflammatory, skin barrier reinforcement, wound healing. | Ceramides, Involucrin | cosmeticsdesign-europe.comulprospector.com |
| Glucosylglycerols | Osmoprotectant, moisturizer, antitumor activity. | Not specified | nih.gov |
| Labdane Diterpenoids (from Leonurus) | Anti-inflammatory, neuroprotection, anti-cancer, anti-platelet aggregation. | TNF-α, Platelet Activating Factor Receptor | researchgate.net |
| Polyphenols/Flavonoids | Antioxidant, autophagy activation. | Nrf2, AMPK, SIRT1, mTORC1 | mdpi.com |
| BcpE2 Substrates (e.g., Coniferin, Salicin) | Glucose scavenging. | Beta-glucosidases | uliege.be |
Integration of Omics Data for Systems-Level Understanding of this compound Function
To move beyond identifying a single activity for a single compound, future research will increasingly rely on systems biology. uq.edu.au This approach integrates multiple layers of "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of how a this compound affects a biological system. slideshare.netnih.gov Analyzing the interplay between these different molecular layers can reveal the compound's mechanism of action, identify off-target effects, and uncover complex regulatory networks. nih.govbiostrand.ai
For example, by treating cells with a this compound and simultaneously measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can map the cellular pathways that are perturbed. nih.gov This multi-omics approach is essential for bridging the gap between a compound's molecular structure and its ultimate effect on the phenotype (genotype to phenotype). nih.gov
Computational methods are critical for integrating these large and heterogeneous datasets. biostrand.ai Network-based models can represent the complex interactions between genes, proteins, and metabolites, allowing researchers to visualize and analyze the flow of information through cellular systems. researchgate.net Specialized data integration frameworks, such as DIABLO, use statistical and machine learning techniques to identify significant correlations between different omics layers and link them to a specific outcome, such as disease subtype or treatment response. mixomics.org This systems-level understanding is crucial for developing more effective and safer this compound-based therapies. kist.re.kr
| Omics Layer | Information Provided | Application in this compound Research |
| Genomics | The complete DNA sequence of an organism. | Identifying biosynthetic gene clusters for heteroside production. |
| Transcriptomics | The complete set of RNA transcripts (gene expression). | Understanding how a this compound alters gene activity and cellular pathways. |
| Proteomics | The entire complement of proteins in a cell or organism. | Identifying the direct protein targets of a this compound and downstream effects on protein expression. |
| Metabolomics | The complete set of small-molecule metabolites. | Mapping the impact of a this compound on cellular metabolism and identifying biomarkers of its effect. |
Challenges and Opportunities in this compound Research and Development
The path from discovering a novel this compound to developing a marketable therapeutic is fraught with challenges, but each challenge presents a corresponding opportunity for innovation. The inherent complexity of natural product research requires a multidisciplinary approach that leverages breakthroughs in technology, biology, and data science. proventainternational.com
One of the most significant historical challenges has been the high rate of rediscovery and the immense cost and time required for drug discovery. rsc.orgproventainternational.com However, the technologies described previously, such as genomics, metabolomics, and AI, are turning this challenge into an opportunity by enabling rapid, cost-effective, and targeted discovery of novel compounds from a vast and largely untapped pool of biodiversity. nih.govcas.org
Structural complexity is another double-edged sword. While the intricate structures of heteronosides make them potent biological modulators, they also make chemical synthesis difficult and expensive. cas.org The opportunity here lies in biotechnological production, where engineered microbes can build these complex molecules efficiently and sustainably. nih.gov Furthermore, understanding the complex mechanisms of action presents a hurdle, but systems biology and multi-omics integration provide an unprecedented opportunity to unravel these mechanisms at a holistic level. nih.gov Overcoming these hurdles will be key to unlocking the full therapeutic potential of heteronosides.
| Challenge | Opportunity |
| High Rediscovery Rates & Slow Discovery | Use of genomics, metabolomics, and AI to rapidly identify novel heteronosides and their biosynthetic pathways from untapped biodiversity. nih.govcas.org |
| Complex Structures & Difficult Synthesis | Development of sustainable biotechnological production platforms (e.g., heterologous expression) for scalable and cost-effective synthesis. acs.orgnih.gov |
| Identifying Biological Targets & Mechanisms of Action | Application of high-throughput screening, AI-based target prediction, and multi-omics integration to elucidate function at a systems level. tandfonline.comnih.gov |
| Budget Constraints & High Cost of R&D | Leveraging external partnerships, such as with federal labs, and using AI to de-risk early R&D and accelerate innovation. businesswire.com |
| Regulatory Hurdles | Engaging with regulatory experts early and using advanced characterization and systems biology data to build a comprehensive safety and efficacy profile. proventainternational.com |
Q & A
Q. What are the structural characteristics of Heteronoside, and how can they be validated experimentally?
Methodological Answer:
Q. What methodologies are recommended for isolating this compound from natural sources?
Methodological Answer:
Q. How can researchers assess the basic biological activity of this compound in vitro?
Methodological Answer:
- Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Evaluate anti-inflammatory activity via COX-2 inhibition assays, referencing protocols from Cong et al. (2005) .
Advanced Research Challenges
Q. How should researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
Methodological Answer:
Q. How can extraction yields of this compound be optimized while maintaining bioactivity?
Methodological Answer:
- Apply factorial design experiments (e.g., Box-Behnken) to test variables like solvent polarity, temperature, and extraction time.
- Monitor bioactivity retention using LC-MS/MS and bioassays .
Q. What approaches are suitable for studying synergistic effects between this compound and other compounds?
Methodological Answer:
Q. How can researchers address stability issues in this compound during long-term storage?
Methodological Answer:
- Perform accelerated stability testing (ICH Q1A guidelines) under varying humidity and temperature.
- Monitor degradation products via UPLC-QTOF-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .
Q. What ethical considerations apply when testing this compound in animal models?
Methodological Answer:
- Follow ARRIVE 2.0 guidelines for experimental design and reporting.
- Obtain ethics committee approval (e.g., IACUC) and prioritize humane endpoints .
Q. How can analytical methods for this compound quantification be validated to meet regulatory standards?
Methodological Answer:
- Validate HPLC/LC-MS methods per ICH Q2(R1) criteria (linearity, precision, accuracy, LOD/LOQ).
- Cross-validate results with independent labs to ensure reproducibility .
Data Presentation and Reproducibility
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Suggested Data Table :
Study Bioactivity Tested Model System Dose Range Key Findings Limitations Cong et al. (2005) Antioxidant In vitro (DPPH assay) 10–100 μM IC50 = 32 μM No in vivo validation Hypothetical Study A Cytotoxicity HeLa cells 5–50 μg/mL IC50 = 18 μg/mL Batch variability observed -
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
